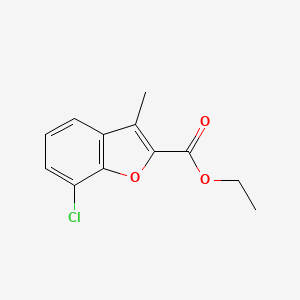

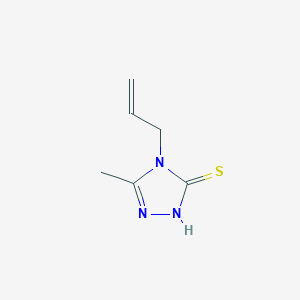

4-alil-5-metil-4H-1,2,4-triazol-3-tiol

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of “4-allyl-5-methyl-4H-1,2,4-triazole-3-thiol” can be inferred from its name. It likely contains a 1,2,4-triazole ring with a thiol (-SH) group at the 3-position, a methyl (-CH3) group at the 5-position, and an allyl (-CH2-CH=CH2) group at the 4-position .Aplicaciones Científicas De Investigación

Detección de Marcadores de ADN

Este compuesto se ha utilizado en el diseño de sondas basadas en la dispersión Raman mejorada por superficie (SERS) para la detección rápida y precisa de marcadores de ADN .

Síntesis de Compuestos Biológicamente Activos

Los derivados de triazol son conocidos por su uso en la síntesis de compuestos biológicamente activos, que podrían incluir productos farmacéuticos y agroquímicos .

Actividad Anticancerígena

Se han sintetizado y evaluado nuevos compuestos con estructuras de triazol para determinar su actividad anticancerígena, lo que indica posibles aplicaciones en el tratamiento del cáncer .

Actividad Antimicrobiana

Algunos derivados de triazol han mostrado una prometedora actividad antibacteriana contra diversas cepas bacterianas, lo que sugiere su uso en el desarrollo de nuevos agentes antimicrobianos .

Diseño de Fármacos Anticancerígenos

Se han diseñado, sintetizado y evaluado derivados de triazol por su actividad anticancerígena, destacando su papel en el desarrollo de nuevos fármacos anticancerígenos .

Catálisis y Métodos de Síntesis

Los triazoles participan en sistemas catalíticos y métodos de síntesis, como las reacciones de cicloadición [3+2], que son cruciales en los procesos de fabricación química .

Direcciones Futuras

The future directions for research on “4-allyl-5-methyl-4H-1,2,4-triazole-3-thiol” and related compounds could include further exploration of their synthesis methods, chemical properties, and potential biological activities. Given the interest in 1,2,4-triazole derivatives as potential therapeutic agents, there may be potential for future research in this area .

Mecanismo De Acción

Target of Action

Compounds containing the 1,2,4-triazole ring, such as this one, are known to possess a wide range of pharmaceutical activities . They have been reported to exhibit anti-fungal, anticancer, antiviral, anti-bacterial, anti-inflammatory, anti-tubercular, antiproliferative, anti-Alzheimer, antidepressant, antioxidant, anti-malarial, anti-leishmanial, antagonistic, antiulcer, anti-convulsant, and hypoglycaemic activities .

Mode of Action

It is known that 4-methyl-4h-1,2,4-triazole-3-thiol reacts with ethyl bromoacetate to yield ethyl [(4-methyl-4h-1,2,4-triazol-3-yl)sulfanyl]acetate . This suggests that the compound may interact with its targets through the formation of covalent bonds, leading to changes in the target’s function.

Biochemical Pathways

Given the wide range of biological activities associated with 1,2,4-triazoles, it is likely that this compound affects multiple pathways, leading to diverse downstream effects .

Result of Action

The wide range of biological activities associated with 1,2,4-triazoles suggests that this compound could have diverse effects at the molecular and cellular levels .

Análisis Bioquímico

Biochemical Properties

4-allyl-5-methyl-4H-1,2,4-triazole-3-thiol plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmission . Additionally, 4-allyl-5-methyl-4H-1,2,4-triazole-3-thiol interacts with proteins involved in oxidative stress responses, such as superoxide dismutase and catalase, enhancing their activity and providing protective effects against oxidative damage .

Cellular Effects

The effects of 4-allyl-5-methyl-4H-1,2,4-triazole-3-thiol on various cell types and cellular processes are profound. This compound has been found to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . By modulating the expression of genes related to these pathways, 4-allyl-5-methyl-4H-1,2,4-triazole-3-thiol can induce cell cycle arrest and promote apoptosis in cancer cells . Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, 4-allyl-5-methyl-4H-1,2,4-triazole-3-thiol exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of target enzymes . This binding can either block substrate access or induce conformational changes that reduce enzyme activity. Additionally, 4-allyl-5-methyl-4H-1,2,4-triazole-3-thiol can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, apoptosis, and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-allyl-5-methyl-4H-1,2,4-triazole-3-thiol have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly when exposed to light and heat . Long-term studies have shown that prolonged exposure to 4-allyl-5-methyl-4H-1,2,4-triazole-3-thiol can lead to sustained changes in cellular function, including persistent alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of 4-allyl-5-methyl-4H-1,2,4-triazole-3-thiol vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enhanced antioxidant activity and protection against oxidative stress . At higher doses, it can induce toxic effects, including liver and kidney damage, as well as disruptions in normal metabolic processes . Threshold effects have been observed, where the compound’s beneficial effects are maximized at intermediate doses, while adverse effects become prominent at higher concentrations .

Metabolic Pathways

4-allyl-5-methyl-4H-1,2,4-triazole-3-thiol is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound has been shown to affect the activity of cytochrome P450 enzymes, which are crucial for the metabolism of various endogenous and exogenous substances . Additionally, 4-allyl-5-methyl-4H-1,2,4-triazole-3-thiol can influence metabolic flux by altering the levels of key metabolites, leading to changes in cellular energy balance and redox status .

Transport and Distribution

Within cells and tissues, 4-allyl-5-methyl-4H-1,2,4-triazole-3-thiol is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The distribution of 4-allyl-5-methyl-4H-1,2,4-triazole-3-thiol is influenced by factors such as tissue type, blood flow, and the presence of binding proteins that can sequester the compound and modulate its availability .

Subcellular Localization

The subcellular localization of 4-allyl-5-methyl-4H-1,2,4-triazole-3-thiol is critical for its activity and function. The compound is known to accumulate in specific cellular compartments, such as the mitochondria and the nucleus . This localization is mediated by targeting signals and post-translational modifications that direct 4-allyl-5-methyl-4H-1,2,4-triazole-3-thiol to these organelles . In the mitochondria, the compound can influence energy production and oxidative stress responses, while in the nucleus, it can modulate gene expression and cell cycle regulation .

Propiedades

IUPAC Name |

3-methyl-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3S/c1-3-4-9-5(2)7-8-6(9)10/h3H,1,4H2,2H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMYLVBJMISUQDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=S)N1CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901167874 | |

| Record name | 2,4-Dihydro-5-methyl-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901167874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6232-84-4 | |

| Record name | 2,4-Dihydro-5-methyl-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6232-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dihydro-5-methyl-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901167874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

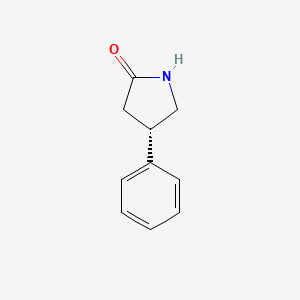

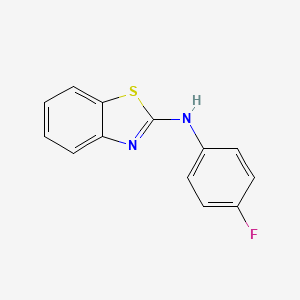

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B1361896.png)

![5-[(4-ethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1361906.png)

![2-chloro-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B1361933.png)